sialyl 6-sulfo Lewis X

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

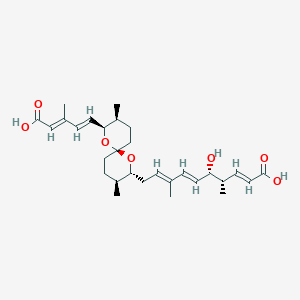

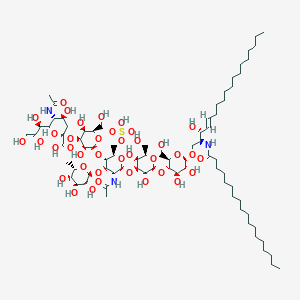

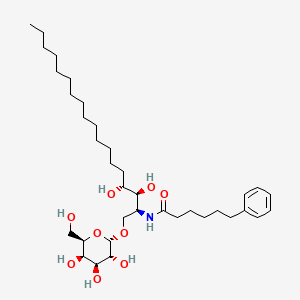

Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-[alpha-L-Fuc-(1->3)]-beta-D-GlcNAc6S-(1->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1')-Cer(d18:1/18:0) is a sialopentaosylceramide consisting of a branched hexasaccharide made up from one sialyl residue, two galactose residues, one L-fucose residue, one N-acetyl-6-sulfoglucosamine residue and one glucose residue, which at the reducing end is attached to a d18:1/18:0 ceramide moiety via a beta-linkage; commonly known as sialyl 6-sulfo Lewis X. It is a sialopentaosylceramide and an oligosaccharide sulfate.

Wissenschaftliche Forschungsanwendungen

Sialyl 6-sulfo Lewis X in Cancer Research

Expression in Colorectal Cancer this compound is preferentially expressed in nonmalignant colonic epithelia compared to cancer cells, indicating a suppression of 6-sulfation upon malignant transformation. The metabolic conversion of this compound into its cyclic form by a calcium-dependent enzyme, sialic acid cyclase, is suggested to also occur in nonmalignant colonic epithelia (Izawa et al., 2000).

Impaired Sulfation in Cancer The impaired sulfation in cancers, leading to decreased expression of this compound and increased expression of sialyl Lewis X, was found to be primarily due to the decrease in transcription of the sulfate transporter gene DTDST. This diminished DTDST expression is closely related to enhanced proliferation of cancer cells (Yusa et al., 2010).

This compound in Immunology and Cell Signaling

Ligand for Selectins this compound serves as a ligand for selectins and plays a crucial role in the homing of lymphocytes, such as naïve helper T cells, skin- and gut-homing helper memory T cells. The homing of lymphocytes is regulated by a unique post-translational modification of sialic acid moieties in sulfated selectin ligands (Kannagi, 2002).

Expression on Skin-homing Helper Memory T Cells this compound is expressed on a subset of helper memory T and NK cells. These cells significantly express mRNA for 6-sulfotransferase HEC-GlcNAc6ST and fucosyltransferase Fuc-T VII, responsible for the synthesis of this compound, indicating their role in skin-homing behavior (Ohmori et al., 2006).

Role in Disease Pathophysiology

Bladder Urothelial Carcinoma 6-Sulfo sialyl Lewis X is expressed in about 20% of bladder urothelial carcinoma cases, particularly in plasmacytoid and micropapillary variants. It may play a dual role in bladder urothelial carcinoma progression: in lymphocyte recruitment to enhance antitumor immune responses, and in E-selectin-mediated tumor cell adhesion to vascular endothelial cells, potentially associated with metastasis (Taga et al., 2015).

Cystic Fibrosis In cystic fibrosis patients, the bronchial mucins exhibit increased amounts of sialyl-Lewis(x) and 6-sulfo-sialyl-Lewis(x), which are preferential receptors for Pseudomonas aeruginosa. Incubation of human bronchial mucosa with IL-6 or IL-8 results in increased expression of glycosyltransferases and sulfotransferases involved in their biosynthesis, indicating that inflammation may affect the glycosylation and sulfation of mucins (Groux-Degroote et al., 2008).

Eigenschaften

Molekularformel |

C79H141N3O38S |

|---|---|

Molekulargewicht |

1773 g/mol |

IUPAC-Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(sulfooxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C79H141N3O38S/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(92)82-46(47(89)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)41-108-74-64(100)62(98)67(52(40-86)113-74)115-76-65(101)71(59(95)50(38-84)111-76)118-73-56(81-45(5)88)70(117-75-63(99)61(97)57(93)43(3)110-75)68(53(114-73)42-109-121(105,106)107)116-77-66(102)72(60(96)51(39-85)112-77)120-79(78(103)104)36-48(90)55(80-44(4)87)69(119-79)58(94)49(91)37-83/h32,34,43,46-53,55-77,83-86,89-91,93-102H,6-31,33,35-42H2,1-5H3,(H,80,87)(H,81,88)(H,82,92)(H,103,104)(H,105,106,107)/b34-32+/t43-,46-,47+,48-,49+,50+,51+,52+,53+,55+,56+,57+,58+,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74+,75-,76-,77-,79-/m0/s1 |

InChI-Schlüssel |

KDWPFEQVBKKOIB-HOHBTGFYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)CO)O)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonyme |

6-sulfo sialyl Lewis X alpha-Sia-(2-3)-(6-SO4)-beta-Gal-(1-4)-(alpha-Fuc-(1-3))-GlcNAc cutaneous lymphocyte antigen cutaneous lymphocyte-associated antigen HECA-452 antigen sialyl 6-sulfo Lewis X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(6R,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-fluoroethoxyimino)acetyl]amino]-3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1249274.png)